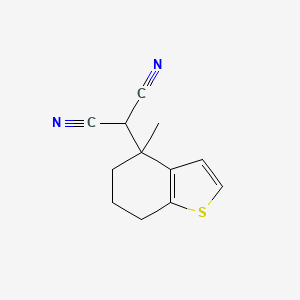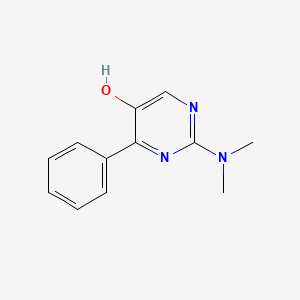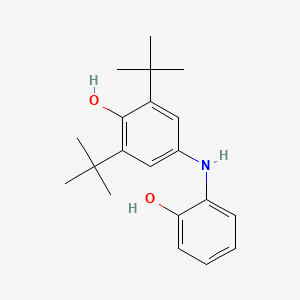
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of two tert-butyl groups and a hydroxyanilino group. This compound is used in various applications, including as a stabilizer in industrial processes and as an antioxidant in different products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol typically involves the alkylation of phenol with isobutylene in the presence of an acidic catalyst. The reaction conditions include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalyst: Acidic catalysts such as aluminum phenoxide are commonly used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Phenol and isobutylene.
Catalyst: Acidic catalysts to facilitate the reaction.
Conditions: Controlled temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in chemical reactions.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in plastics, rubber, and other materials to prevent degradation
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol involves its ability to act as a free radical scavenger. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the hydroxyanilino group.
Butylated hydroxytoluene (BHT): Widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness: 2,6-Di-tert-butyl-4-(2-hydroxyanilino)phenol is unique due to the presence of the hydroxyanilino group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its counterparts .
Eigenschaften
CAS-Nummer |
110647-51-3 |
|---|---|
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C20H27NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22/h7-12,21-23H,1-6H3 |
InChI-Schlüssel |
PNMJWQBLBMGVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)

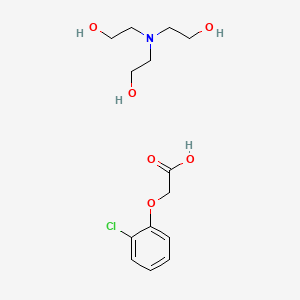
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
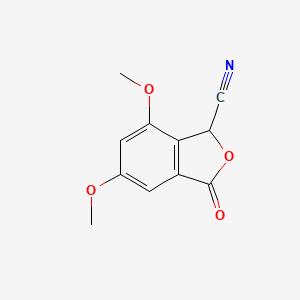
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
